Validated NSD2-targeted chemical probes remain rare; most early inhibitors exhibit only micromolar potency. W4275 solves this gap as a quinazoline-based, orally bioavailable NSD2 inhibitor with single-digit nanomolar enzymatic activity (IC50 <10 nM) and demonstrated selectivity against G9a, EZH2, MLL1/4, and DNMT1.
- Cellular IC50: 230 nM in RS411 (E1099K-mutant ALL)
- Noncompetitive with SAM cofactor; 27.3% oral bioavailability
- In vivo: 50 mg/kg QD oral, supports chronic protocols
- Use as selectivity-positive control in methyltransferase panel assays
Molecular FormulaC25H36N6O3
Molecular Weight468.6 g/mol
Cat. No.B15585130
⚠ Attention: For research use only. Not for human or veterinary use.
W4275 (also known as Compound 42) is a research-grade, orally active, and highly selective small-molecule inhibitor of the histone lysine methyltransferase NSD2 (also termed MMSET or WHSC1) [1]. Characterized by its quinazoline scaffold and optimized through extensive structure-activity relationship (SAR) studies, W4275 exhibits potent enzymatic inhibition with an IC₅₀ of 17 nM . Its well-documented in vitro antiproliferative activity, favorable pharmacokinetic profile in mice, and significant tumor growth inhibition in xenograft models establish it as a critical tool compound for dissecting NSD2-driven oncogenic pathways and evaluating therapeutic hypotheses in preclinical cancer research .
✓NSD2 pathway inhibition study fit
✓Methyltransferase selectivity assay context
✓Oral exposure model research support
[1] Wei, J.; Shi, Q.; Li, B.; Yang, H.; Liu, L.; Zhou, R.; Feng, Z.; Yang, Z.; Zhan, J.; Xiong, X.-F.; Huang, X.; Wang, Y. Discovery of a Highly Potent and Selective Inhibitor Targeting Protein Lysine Methyltransferase NSD2. J. Med. Chem. 2024, 67 (18), 16056–16071. DOI: 10.1021/acs.jmedchem.4c00639 View Source
Why W4275 Is Not Substitutable
NSD2-targeting compounds are not interchangeable; critical differences in mechanism of action (catalytic inhibition vs. targeted degradation), potency, cellular selectivity, and in vivo pharmacokinetics can lead to divergent and irreconcilable biological outcomes [1]. For instance, while a PROTAC degrader like LLC0424 eliminates the NSD2 protein entirely (DC₅₀ = 20 nM) [2], catalytic inhibitors such as W4275 (IC₅₀ = 17 nM) and IACS-17596 (IC₅₀ = 8.8 nM) function by blocking enzymatic activity, potentially preserving scaffolding functions of NSD2. Furthermore, varying potency and selectivity profiles can result in different off-target effects and therapeutic windows [3]. Even among catalytic inhibitors, significant disparities in oral bioavailability and in vivo efficacy necessitate careful selection based on specific experimental requirements . The following quantitative evidence guide clarifies exactly where W4275 offers distinct advantages over its closest analogs.
[1] Wei, J.; Shi, Q.; Li, B.; Yang, H.; Liu, L.; Zhou, R.; Feng, Z.; Yang, Z.; Zhan, J.; Xiong, X.-F.; Huang, X.; Wang, Y. Discovery of a Highly Potent and Selective Inhibitor Targeting Protein Lysine Methyltransferase NSD2. J. Med. Chem. 2024, 67 (18), 16056–16071. DOI: 10.1021/acs.jmedchem.4c00639 View Source
[2] Liu, L.; Parolia, A.; Liu, Y.; Hou, C.; He, T.; Qiao, Y.; Eyunni, S.; Luo, J.; Li, C.; Wang, Y.; Zhou, F.; Huang, W.; Ren, X.; Wang, Z.; Chinnaiyan, A. M.; Ding, K. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader. J. Med. Chem. 2024, 67 (9), 6938–6951. DOI: 10.1021/acs.jmedchem.3c01765 View Source
[3] Coussens, N. P.; Kales, S. C.; Henderson, M. J.; Lee, O. W.; Horiuchi, K. Y.; Wang, Y.; Chen, Q.; Kuznetsova, E.; Wu, J.; Chakka, S.; Cheff, D. M.; Cheng, K. C.; Shinn, P.; Brimacombe, K. R.; Shen, M.; Simeonov, A.; Lal-Nag, M.; Ma, H.; Jadhav, A.; Hall, M. D. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2. J. Biol. Chem. 2018, 293 (35), 13750–13765. DOI: 10.1074/jbc.RA118.004274 View Source
W4275 Evidence-Based Comparisons
NSD2 Enzymatic Inhibition Potency
W4275 demonstrates a >7,800-fold higher potency against the NSD2 enzyme compared to the early inhibitor LEM-14. This substantial difference underscores the advancements in medicinal chemistry optimization and suggests that W4275 is a far more suitable tool for studying NSD2-dependent biology at pharmacologically relevant concentrations [1].
Enzymatic InhibitionHead-to-head
IC₅₀ 17 nM
Supports potency comparison across chemotypes
158-fold vs 2.7 μM (compound 9c) under identical assay
In vitro NSD2 methyltransferase assay (biochemical)
Why This Matters
This vast potency difference means W4275 requires far less compound to achieve full target engagement, reducing the risk of off-target effects and experimental artifacts associated with high-concentration LEM-14 treatment.
[1] Shen, Y.; et al. Identification of LEM-14 inhibitor of the oncoprotein NSD2. Sci. Rep. 2018. Data also from TargetMol LEM-14 Datasheet. View Source
Methyltransferase Selectivity Profile
In a standard biochemical assay measuring NSD2 enzymatic activity, W4275 demonstrates over 6-fold greater potency than the PWWP1-domain antagonist UNC6934. While UNC6934 targets the histone-binding PWWP1 domain with a Kd of 80 nM (SPR) and a cellular NanoBRET IC₅₀ of 1.09 µM, its direct inhibition of the catalytic SET domain is significantly weaker .
Selectivity ProfileClass-level
Silent on 9 methyltransferases at NSD2 IC₅₀
Supports target attribution in cellular studies
Individual off-target IC₅₀ values not reported
NSD2Chemical ProbePotencyEnzymatic Assay
Evidence Dimension
Enzymatic Inhibition (IC₅₀)
Target Compound Data
17 nM (NSD2 SET domain inhibition)
Comparator Or Baseline
UNC6934: 104 nM (reported IC₅₀ for enzymatic inhibition)
Quantified Difference
6.1-fold more potent
Conditions
In vitro NSD2 methyltransferase assay (biochemical)
Why This Matters
For researchers focused on catalytic inhibition of NSD2's histone methyltransferase activity, W4275 provides a more potent and direct approach than antagonizing the PWWP1 domain, which may not fully ablate enzymatic function.
NSD2Chemical ProbePotencyEnzymatic Assay
Cellular Activity in E1099K-Mutant Cells
While IACS-17596 exhibits superior in vitro enzymatic potency (IC₅₀ = 8.8 nM) , a critical differentiator for W4275 is its extensively characterized and favorable oral pharmacokinetic profile. Mouse PK studies for W4275 report an oral bioavailability (F) of 27.34%, enabling robust in vivo studies via oral gavage . In contrast, the oral bioavailability of IACS-17596 is less well-characterized in public data, with its documented in vivo activity often presented without explicit oral PK parameters, potentially limiting its utility for certain longitudinal oral dosing regimens [1].
5.2-fold selectivity window; no sub-μM activity for earlier compound 9c
NSD2PharmacokineticsOral BioavailabilityIn Vivo Studies
Evidence Dimension
Oral Bioavailability (F)
Target Compound Data
27.34%
Comparator Or Baseline
IACS-17596: Not reported/characterized in publicly available data
Quantified Difference
Data-rich vs. Data-poor
Conditions
Mouse pharmacokinetic study (oral administration)
Why This Matters
For research programs requiring repeated oral dosing for sustained target engagement, W4275's established oral bioavailability provides a more predictable and validated experimental platform, reducing the risk of unforeseen PK complications.
NSD2PharmacokineticsOral BioavailabilityIn Vivo Studies
W4275 has demonstrated significant in vivo antitumor efficacy in a highly relevant RS411 cell-derived xenograft model, which harbors the NSD2 E1099K gain-of-function mutation [1]. At a dose of 50 mg/kg QD (oral), W4275 achieved a tumor growth inhibition (TGI) rate of 52.69% . While the PROTAC degrader LLC0424 is potent in vitro (DC₅₀ = 20 nM) [2], its in vivo xenograft efficacy data is less directly comparable to the RS411 model and often reported in different cancer contexts (e.g., ALL cell lines with different genetic backgrounds) [3].
NSD2XenograftIn Vivo EfficacyHematologic Malignancies
Evidence Dimension
In Vivo Antitumor Efficacy (Tumor Growth Inhibition)
Target Compound Data
TGI = 52.69% (50 mg/kg QD, oral) in RS411 xenograft
Comparator Or Baseline
LLC0424: In vivo efficacy reported in different models (e.g., RPMI-8402 ALL xenografts)
Quantified Difference
Model-specific validation
Conditions
RS411 cell-derived xenograft mouse model (NSD2 E1099K mutant)
Why This Matters
For researchers investigating hematologic malignancies driven by NSD2 mutations, W4275 offers direct, quantitative, and context-specific in vivo validation in a disease-relevant model, providing a strong rationale for its selection over compounds with uncharacterized or less relevant in vivo profiles.
NSD2XenograftIn Vivo EfficacyHematologic Malignancies
[1] Wei, J.; Shi, Q.; Li, B.; Yang, H.; Liu, L.; Zhou, R.; Feng, Z.; Yang, Z.; Zhan, J.; Xiong, X.-F.; Huang, X.; Wang, Y. Discovery of a Highly Potent and Selective Inhibitor Targeting Protein Lysine Methyltransferase NSD2. J. Med. Chem. 2024, 67 (18), 16056–16071. DOI: 10.1021/acs.jmedchem.4c00639 View Source
[2] Liu, L.; Parolia, A.; Liu, Y.; Hou, C.; He, T.; Qiao, Y.; Eyunni, S.; Luo, J.; Li, C.; Wang, Y.; Zhou, F.; Huang, W.; Ren, X.; Wang, Z.; Chinnaiyan, A. M.; Ding, K. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader. J. Med. Chem. 2024, 67 (9), 6938–6951. DOI: 10.1021/acs.jmedchem.3c01765 View Source
This scenario is ideal for researchers who require a potent, selective, and orally bioavailable tool to specifically inhibit the methyltransferase activity of NSD2. Given its IC₅₀ of 17 nM and established oral bioavailability (F=27.34%) , W4275 is perfectly suited for longitudinal in vivo studies where sustained, low-dose oral administration is needed to probe the biological consequences of NSD2 catalytic inhibition in murine models of cancer or other diseases [1]. Its non-competitive mechanism with the cofactor SAM further supports its utility in mechanistic studies .
Selectivity Benchmarking for NSD2 Inhibitors
W4275 is the compound of choice for research programs focused on NSD2 gain-of-function mutations, such as the E1099K variant found in certain acute lymphoblastic leukemias. Its robust antiproliferative activity in the RS411 cell line (IC₅₀ = 230 nM) and significant in vivo efficacy in a corresponding RS411 xenograft model (TGI = 52.69% at 50 mg/kg QD) provide a strong, context-specific validation package. This makes W4275 a superior tool for target validation studies in this specific genetic subset of hematologic cancers compared to other NSD2 inhibitors lacking this level of model-specific evidence [2].
Chronic Oral Dosing for NSD2 Inhibition
For researchers aiming to distinguish the phenotypic effects of blocking NSD2's enzymatic function versus eliminating the entire protein, W4275 serves as a critical control compound alongside NSD2-targeting PROTACs like LLC0424. This scenario leverages W4275's well-characterized catalytic inhibition profile (IC₅₀ = 17 nM) and in vivo oral activity to establish a baseline for catalytic inhibition, enabling a direct comparison with the proteome-wide and scaffolding-related effects of NSD2 degradation [3]. This is essential for elucidating the dominant mode-of-action for NSD2 targeting in specific disease contexts.
Application
Selection Property
Validation Focus
NSD2 E1099K-mutant model research
Mutant-selective cellular inhibition profile
Target engagement and H3K36me2 reduction endpoints
Chronic oral gavage tolerability and target suppression
Catalytic vs scaffolding function dissection
Non-degrading inhibitory mechanism
Catalytic domain dependency in NSD2 biology
[1] Wei, J.; Shi, Q.; Li, B.; Yang, H.; Liu, L.; Zhou, R.; Feng, Z.; Yang, Z.; Zhan, J.; Xiong, X.-F.; Huang, X.; Wang, Y. Discovery of a Highly Potent and Selective Inhibitor Targeting Protein Lysine Methyltransferase NSD2. J. Med. Chem. 2024, 67 (18), 16056–16071. DOI: 10.1021/acs.jmedchem.4c00639 View Source
[2] Wei, J.; et al. J. Med. Chem. 2024. (Full characterization of RS411 xenograft model efficacy). View Source
[3] Liu, L.; et al. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader. J. Med. Chem. 2024, 67 (9), 6938–6951. DOI: 10.1021/acs.jmedchem.3c01765 View Source
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